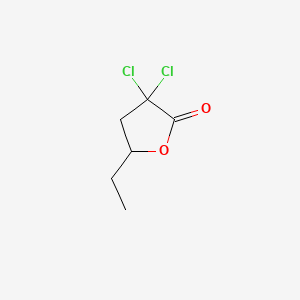

3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

34619-39-1 |

|---|---|

Molecular Formula |

C6H8Cl2O2 |

Molecular Weight |

183.03 g/mol |

IUPAC Name |

3,3-dichloro-5-ethyloxolan-2-one |

InChI |

InChI=1S/C6H8Cl2O2/c1-2-4-3-6(7,8)5(9)10-4/h4H,2-3H2,1H3 |

InChI Key |

YBZVLIZQBUCDQU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(C(=O)O1)(Cl)Cl |

Origin of Product |

United States |

Current Research Landscape of Halogenated Dihydrofuranones

Significance of Halogenated Heterocycles in Contemporary Organic Synthesis

Halogenated heterocycles are organic compounds containing at least one halogen atom and a heterocyclic ring. These compounds are of paramount importance in modern organic synthesis. sigmaaldrich.com The inclusion of halogen atoms, such as chlorine, bromine, fluorine, or iodine, into a heterocyclic framework can dramatically alter the molecule's physical, chemical, and biological properties. This strategic incorporation allows chemists to fine-tune molecules for specific applications.

One of the primary roles of halogenated heterocycles is as versatile intermediates or building blocks in the synthesis of more complex molecules. sigmaaldrich.com The halogen atom can serve as a reactive handle, facilitating a wide array of chemical transformations. These include, but are not limited to, cross-coupling reactions, nucleophilic substitutions, and eliminations, which are fundamental processes for constructing intricate molecular architectures. acs.org For instance, the "halogen dance" reaction is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring, providing access to substituted heterocycles that would be difficult to synthesize through other means. researchgate.net

The strategic placement of halogens can also influence the reactivity of other functional groups within the molecule and can be crucial for achieving selectivity in chemical reactions. researchgate.net Furthermore, halogenation can enhance the permeability of molecules across biological membranes and reduce their metabolic degradation, which is a significant consideration in the development of new pharmaceuticals. researchgate.net The widespread use of halogenated compounds is evident from their presence in a vast number of industrial chemicals, agrochemicals, and pharmaceuticals. acs.orgnih.gov

| Property Enhanced by Halogenation | Significance in Organic Synthesis |

| Reactivity | Halogen atoms act as leaving groups or directing groups in various reactions. |

| Selectivity | The position and nature of the halogen can control the outcome of a reaction. |

| Physicochemical Properties | Influences solubility, lipophilicity, and membrane permeability. |

| Metabolic Stability | Can block sites of metabolic attack, increasing a compound's half-life. |

Broader Context of Dihydrofuranone Scaffolds in Chemical Research

Dihydrofuranone scaffolds, also known as butyrolactones, are a class of five-membered lactones that are prevalent in a wide range of natural products and biologically active molecules. This structural motif is a key component in many compounds exhibiting diverse pharmacological activities. The inherent reactivity of the lactone ring, coupled with the potential for stereochemical diversity at its chiral centers, makes the dihydrofuranone scaffold a valuable target in synthetic chemistry.

The benzofuran (B130515) scaffold, a related heterocyclic system, has been identified as a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. nih.gov This highlights the general importance of such oxygen-containing heterocyclic systems in the design of new therapeutic agents. Research into these scaffolds is driven by the need to explore new chemical space and identify novel molecular frameworks for drug discovery and development. nih.gov

The development of new synthetic methodologies to access functionalized dihydrofuranones is an active area of research. Chemists are continually seeking more efficient, selective, and environmentally benign routes to these important scaffolds. The ability to introduce a variety of substituents onto the dihydrofuranone ring allows for the systematic exploration of structure-activity relationships, a cornerstone of medicinal chemistry and materials science.

| Application Area | Relevance of Dihydrofuranone Scaffolds |

| Natural Product Synthesis | Core structure in numerous biologically active natural products. |

| Medicinal Chemistry | A privileged scaffold for the development of new drugs. |

| Materials Science | Can be used as monomers for the synthesis of biodegradable polymers. |

| Agrochemicals | Found in some pesticides and herbicides. |

Specific Research Focus on Dichlorinated Dihydrofuranones

Within the broader class of halogenated dihydrofuranones, dichlorinated derivatives represent a specific area of interest. The presence of two chlorine atoms on the dihydrofuranone ring, particularly in a geminal arrangement (on the same carbon atom), imparts unique reactivity to the molecule. The 3,3-dichloro-dihydrofuran-2(3H)-one core, for example, can be seen as a masked carboxylic acid or a precursor to other functional groups through reductive or eliminative transformations.

Research in this area often focuses on the development of synthetic methods to prepare these dichlorinated lactones and to explore their subsequent chemical transformations. The stereochemical outcome of reactions involving these compounds is also a critical aspect of the research, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. The study of dichlorinated dihydrofuranones contributes to the fundamental understanding of how dihalogenation affects the reactivity and properties of lactone systems. While the broader class of halogenated organic compounds has been studied extensively, specific research into compounds like 3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one is more niche, often forming part of larger investigations into the synthesis and utility of halogenated building blocks.

Mechanistic Investigations and Reactivity Studies of Halogenated Dihydrofuranones

Mechanistic Pathways and Reactive Intermediates in Halogenated Furanone Transformations

The transformations of halogenated furanones can proceed through several mechanistic pathways, largely dictated by the reaction conditions and the nature of the reacting species. Key pathways include nucleophilic substitution, elimination, and ring-opening reactions. The presence of chlorine atoms, particularly in a geminal arrangement at the C3 position as in 3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one, significantly impacts the stability of intermediates and the preferred reaction routes.

Reactive intermediates in these transformations often involve carbocations or species with significant carbocationic character. For instance, in the presence of a Lewis acid, the carbonyl oxygen can be activated, facilitating the departure of a halide and the formation of a resonance-stabilized oxocarbenium ion. In the case of γ-lactones, ring-opening can be initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack at the carbonyl carbon or the C5 position. This process leads to the formation of a transient tetrahedral intermediate which can then undergo further reactions. mdpi.com

Computational studies on related γ- and δ-lactones have elucidated the thermochemistry of ring-opening and decarboxylation mechanisms. These studies indicate that the protonation of the carbonyl oxygen is a critical first step. mdpi.com The subsequent cleavage of the C-O bond leads to a carbocationic intermediate that drives further transformations. While specific studies on this compound are limited, the general principles derived from other halogenated systems provide a framework for understanding its reactivity.

Nucleophilic Substitution Reactions in Dichlorinated Furanone Systems

The electron-withdrawing nature of the two chlorine atoms at the C3 position in this compound makes the lactone ring susceptible to nucleophilic attack. While direct studies on this specific compound are scarce, research on analogous 3,4-dihalo-2(5H)-furanones provides valuable insights into the expected reactivity. mdpi.com These compounds readily react with a variety of nucleophiles, including amines, thiols, and alcohols. mdpi.comresearchgate.net

For example, 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) undergoes substitution of the halogen atoms with different nucleophiles. The reaction of 5-alkoxy-3,4-dichloro-2(5H)-furanone with 2-mercaptoethanol (B42355) under basic conditions results in the substitution of the C4-chlorine atom. mdpi.com Similarly, reactions with amino alcohols lead to the substitution of the group at the C5 position. researchgate.net These reactions highlight the potential for selective functionalization of dichlorinated furanone systems.

The table below summarizes representative nucleophilic substitution reactions on a related halogenated furanone, demonstrating the types of transformations that could be anticipated for this compound.

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Amino alcohols | Anhydrous CH2Cl2 | 5-(ω-hydroxyalkylamino) derivative | researchgate.net |

| Aromatic thiols | Acidic conditions | 5-Thiosubstituted derivative | nih.gov |

| 2-Mercaptoethanol | Basic conditions | 4-Thio-substituted derivative | mdpi.com |

| Hydrazine | Aqueous acidic solution | 4,5-Dihalogeno-3(2H)-pyridazinone (ring transformation) | mdpi.com |

These examples suggest that this compound would likely undergo nucleophilic attack at the carbonyl carbon, potentially leading to ring-opening or substitution of the chlorine atoms, depending on the nucleophile and reaction conditions.

Electrophilic Activation and Reactivity Profiles Induced by Halogenation

The presence of halogen atoms significantly enhances the electrophilic character of the dihydrofuranone ring. The two chlorine atoms in this compound exert a strong inductive effect, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. Furthermore, halogenated furanones can be activated by Lewis acids.

Studies on 3,4-dihalo-5-hydroxy-2(5H)-furanones have shown that Lewis acids like triphenylphosphine (B44618) hydrobromide (TPHB) can catalyze addition reactions to glucal derivatives. researchgate.net This activation likely involves coordination of the Lewis acid to the carbonyl oxygen, further increasing the electrophilicity of the lactone. This principle can be extended to other Lewis acid-catalyzed reactions, such as Friedel-Crafts type reactions or aldol (B89426) condensations. nih.gov A proposed general mechanism for Lewis acid-catalyzed activation involves the formation of a highly reactive oxocarbenium ion intermediate. nih.gov

The halogenation pattern plays a crucial role in defining the reactivity profile. The gem-dichloro substitution at the C3 position is expected to significantly influence the stability and subsequent reactions of any formed intermediates.

Radical Processes in Halogenated Lactone Chemistry

Halogenated compounds are known to participate in radical reactions, typically initiated by heat or light. lumenlearning.com In the context of halogenated lactones, radical processes can lead to a variety of products through substitution or addition reactions. A typical radical chain reaction involves three main stages: initiation, propagation, and termination. lumenlearning.com

Initiation: This step involves the homolytic cleavage of a bond to generate two radical species. For instance, a weak bond, such as a halogen-halogen bond or a peroxide bond, can be broken by UV light or heat to form initial radicals.

Propagation: These are the chain-carrying steps where a radical reacts with a stable molecule to form a new radical and a product. In the case of a halogenated lactone, a radical could abstract a hydrogen atom or a halogen atom, or add to a double bond if present.

Termination: This stage involves the combination of two radicals to form a stable, non-radical product, thus terminating the chain reaction.

Influence of Halogen Substituents on Reaction Kinetics and Thermodynamics

The presence of halogen substituents has a profound effect on both the kinetics and thermodynamics of reactions involving dihydrofuranones. The strong electron-withdrawing nature of chlorine atoms increases the electrophilicity of the carbonyl carbon, which generally leads to an increase in the rate of nucleophilic attack. chemrxiv.org

Studies on the hydrolysis of esters have shown that the rate of hydrolysis is significantly influenced by the nature of the substituents. chemrxiv.org For instance, the alkaline hydrolysis of esters is a second-order reaction, and electron-withdrawing groups on the acyl portion of the ester tend to increase the rate constant. chemrxiv.org While specific kinetic data for the hydrolysis of this compound is not available, it is expected that the two chlorine atoms would accelerate the rate of hydrolysis compared to its non-halogenated counterpart. The table below shows kinetic data for the hydrolysis of a different lactone, camptothecin, illustrating how pH affects the reaction rate. nih.gov

| pH | Lactone Half-life (min) | Equilibrium Lactone (%) | Reference |

| 7.1 | - | - | nih.gov |

| 7.3 | 29.4 ± 1.7 | 20.9 ± 0.3 | nih.gov |

| 7.6 | - | - | nih.gov |

Computational Chemistry and Theoretical Modeling of 3,3 Dichloro 5 Ethyldihydrofuran 2 3h One

Quantum Mechanical Calculations for Halogen-Substituted Furanones

Quantum mechanical (QM) calculations are fundamental to modern chemistry, providing a framework for understanding molecular structure and reactivity from first principles. For halogen-substituted furanones like 3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one, these methods can elucidate the profound effects that halogen atoms impart on the molecule's electronic landscape and energetic properties.

Electronic structure analysis is key to predicting how a molecule will interact with other chemical species. The distribution of electrons governs the molecule's reactivity, polarity, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. nih.gov The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com

For this compound, the presence of two electronegative chlorine atoms is expected to significantly influence the frontier orbitals. Halogen substitution is known to lower the LUMO energy level, which can enhance chemical reactivity, particularly towards nucleophiles. nih.gov Theoretical calculations, often performed using Density Functional Theory (DFT), can predict the energies of these orbitals and derive global reactivity descriptors.

Interactive Data Table: Predicted Reactivity Descriptors This table outlines key quantum chemical parameters that can be calculated from HOMO and LUMO energies to predict the reactivity of this compound.

| Parameter | Formula | Chemical Significance |

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net It illustrates the charge distribution on the molecule's surface. For this compound, an MEP analysis would likely reveal:

Negative Potential (Red/Yellow): Regions rich in electrons, indicating sites susceptible to electrophilic attack. These are typically found around electronegative atoms like the carbonyl oxygen. nih.gov

Positive Potential (Blue): Electron-deficient regions, indicating sites for nucleophilic attack. researchgate.net For this molecule, positive potential would be expected around the hydrogen atoms and potentially on the carbon atom bonded to the two chlorine atoms, due to the strong electron-withdrawing effect of the halogens.

Computational methods are invaluable for determining the thermochemical properties that govern a molecule's stability and reaction pathways. nih.gov Using approaches like DFT with functionals such as B3LYP, it is possible to calculate key parameters for halogenated furanones. nih.gov

These calculations provide data on:

Enthalpies of Formation (ΔHf°): The standard enthalpy change when the compound is formed from its constituent elements.

Standard Entropies (S°): A measure of the molecule's disorder.

Heat Capacities (Cp(T)): The amount of heat required to raise the temperature of the substance.

Bond Dissociation Energies (BDEs): The energy required to break a specific bond homolytically. This is particularly important for predicting reaction mechanisms, such as those involving radical intermediates or ring-opening pathways. nih.gov

Molecular Dynamics Simulations for Halogenated Compounds and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is essential for understanding the behavior of substances in bulk phases (liquid or solid) and for studying intermolecular interactions. unipi.it

For halogenated compounds like this compound, MD simulations can provide insights into:

Condensed-Phase Properties: MD can be used to compute macroscopic thermodynamic properties by simulating a large number of molecules in a defined volume, bridging the gap between atomistic descriptions and observable characteristics. unipi.it

Intermolecular Forces: These forces dictate the physical properties of liquids and solids, such as boiling and melting points. libretexts.org They are electrostatic in nature, arising from interactions between charged species. libretexts.orgharvard.edu For a polar molecule like this compound, key interactions include:

Dipole-Dipole Interactions: Arising from the alignment of permanent molecular dipoles. libretexts.orgpressbooks.pub

London Dispersion Forces: Temporary attractive forces resulting from transient dipoles in all molecules. pressbooks.pub

Halogen Bonding: A specific noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile like an oxygen or nitrogen atom. nih.gov MD simulations can model the specific geometry and stability of these bonds. nih.gov

The accuracy of MD simulations depends heavily on the quality of the force field—a set of parameters that defines the potential energy of the system. Developing robust force fields for halogenated hydrocarbons is an active area of research, often involving fitting parameters to high-level quantum mechanical data to ensure accuracy. unipi.it

Density Functional Theory (DFT) Applications in Furanone Reactivity and Stability

Density Functional Theory (DFT) is a computationally efficient and accurate method for investigating the electronic structure of molecules. It is widely applied to study the reactivity and stability of organic compounds, including furanone derivatives. nih.govmdpi.com

DFT allows for the calculation of global and local reactivity descriptors that provide a more nuanced picture of chemical behavior than HOMO-LUMO analysis alone. nih.gov For this compound, DFT can be used to:

Identify Reactive Sites: By calculating local reactivity descriptors (such as Fukui functions), DFT can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov For furanones, the carbonyl group and the carbons bearing halogen atoms are known to be highly reactive sites. nih.govmdpi.com

Model Reaction Mechanisms: DFT can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation energies. This is crucial for understanding reaction kinetics and predicting the most likely reaction products.

The application of these computational methods provides a comprehensive, multi-faceted understanding of this compound, from its fundamental electronic properties to its interactions in a larger system.

Advanced Spectroscopic Methodologies for the Characterization of Halogenated Lactones

X-ray Absorption Spectroscopy for Organohalogen Compounds

X-ray Absorption Spectroscopy (XAS) is a highly effective method for determining the local geometric and electronic structure of atoms in molecules. stanford.edursc.org It is particularly valuable for studying organohalogen compounds as it is element-specific, allowing for the focused investigation of the halogen's environment. stanford.edu XAS is comprised of two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govescholarship.org

The XANES region provides information about the oxidation state and coordination chemistry of the absorbing atom. rsc.org For 3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one, analysis of the chlorine K-edge XANES spectrum would reveal details about the electronic environment of the two chlorine atoms attached to the same carbon atom. The energy of the absorption edge can be correlated with the formal oxidation state of the chlorine atoms. rsc.org

The EXAFS region, on the other hand, contains information about the local atomic structure surrounding the absorbing atom, including bond distances and coordination numbers. escholarship.org By analyzing the EXAFS data from the chlorine K-edge, it is possible to precisely determine the C-Cl bond lengths and the Cl-C-Cl bond angle within the dichloromethyl group of the lactone ring. This information is crucial for building an accurate three-dimensional model of the molecule.

Recent advancements in XAS, particularly at synchrotron light sources, have enabled the study of increasingly complex and dilute samples, making it a powerful tool for characterizing novel halogenated natural products and synthetic compounds. stanford.edu

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Halogenated Heterocycles

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For halogenated heterocycles like this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display distinct signals corresponding to the different proton environments in the molecule. The ethyl group would show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons on the furanone ring would also give rise to specific signals, with their chemical shifts and coupling patterns providing information about their spatial relationships. For instance, the proton at the C5 position, adjacent to the ethyl group, would likely appear as a multiplet due to coupling with the neighboring methylene protons of the ethyl group and the protons at the C4 position.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information, showing distinct peaks for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon (C2) would be found in the characteristic downfield region for lactones. The carbon atom bearing the two chlorine atoms (C3) would exhibit a significant downfield shift due to the electronegativity of the halogens. The remaining carbon atoms of the furanone ring and the ethyl group would also have predictable chemical shifts. In some cases, specialized NMR techniques can be employed to determine heteronuclear coupling constants, such as ¹³C-¹H coupling, which can further aid in structural assignment. rsc.org

For comparison, the ¹H NMR spectrum of the related compound 5-ethenyldihydro-2(3H)-furanone shows signals corresponding to its unique set of protons. chemicalbook.com Similarly, the ¹H NMR spectrum of 2,3-dichloro-5-hydroxypyridine reveals the chemical shifts of its aromatic protons. chemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | ~ 1.0 (triplet) | ~ 10-15 |

| CH₂ (ethyl) | ~ 1.7 (quartet) | ~ 25-30 |

| CH₂ (C4) | ~ 2.5-3.0 (multiplet) | ~ 35-45 |

| CH (C5) | ~ 4.5-5.0 (multiplet) | ~ 75-85 |

| C=O (C2) | - | ~ 170-175 |

| CCl₂ (C3) | - | ~ 90-100 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry Approaches for Structure Elucidation of Organohalogen Compounds

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For organohalogen compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a distinctive signature in the mass spectrum, facilitating their identification.

In the mass spectrum of this compound, the molecular ion peak would appear as a cluster of peaks due to the presence of two chlorine atoms. The relative intensities of these peaks would correspond to the natural abundances of the chlorine isotopes.

The NIST WebBook provides mass spectral data for the related, non-halogenated compound 5-ethyldihydro-2(3H)-furanone, which can serve as a reference for understanding the fragmentation of the lactone ring. nist.gov

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of molecules.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring, typically appearing in the region of 1750-1800 cm⁻¹. The C-O stretching vibrations of the ether linkage would also be present. The C-Cl stretching vibrations would give rise to characteristic absorptions in the lower frequency region of the spectrum. The presence of the ethyl group would be confirmed by the C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds, such as the C-C and C-Cl bonds, often produce strong Raman signals. This can be particularly useful for studying the skeletal vibrations of the lactone ring and the dichloromethyl group.

The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule, aiding in the confirmation of its structure and providing insights into its conformational isomers. The IR spectrum of the similar compound, 5-methyldihydro-2(3H)-furanone, is available in the NIST Chemistry WebBook and can be used for comparative purposes. nist.gov

Synthetic Utility and Applications of 3,3 Dichloro 5 Ethyldihydrofuran 2 3h One As a Chemical Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

There is no available data in the search results detailing the use of 3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one as an intermediate in the synthesis of complex organic molecules.

Precursor for Diverse Functionalization and Derivatization Strategies

No research findings were identified that describe functionalization or derivatization strategies specifically for this compound.

Strategic Intermediate in Total Synthesis Pathways

There is no mention in the provided search results of this compound being used as a strategic intermediate in any total synthesis pathways.

Environmental Dissipation and Mechanistic Degradation Studies of Dihydrofuranone Derivatives

Mechanisms of Chemical Degradation in Aquatic Environments

The chemical stability and degradation pathways of dihydrofuranone derivatives, particularly halogenated lactones like 3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one, in aquatic environments are governed by several reaction mechanisms. The presence of halogen atoms on the lactone ring significantly influences the compound's reactivity and subsequent degradation. In aqueous systems, hydrolysis is a primary degradation pathway for many halogenated organic compounds. uea.ac.uk For lactones, this involves the cleavage of the cyclic ester bond, which can be catalyzed by acid or base conditions in the water.

The degradation of acylated homoserine lactones, a related class of lactone compounds, has been shown to be accelerated by oxidizing halogen antimicrobials such as hypochlorous and hypobromous acids. nih.gov Studies characterizing the degradation pathway of these signaling molecules found that reactions with hypochlorite (B82951) and stabilized hypobromite (B1234621) lead to both hydrolysis of the lactone ring and halogenation products. nih.gov The presence of free chlorine, often used in water treatment, can lead to the formation of various chlorinated organic materials, suggesting that compounds like this compound could themselves be byproducts or be further transformed through chlorination reactions. epa.gov

Ozonolysis and Oxidative Degradation Pathways of Furanones

Ozonolysis is a potent chemical degradation process for unsaturated compounds like furanones. researchgate.net The reaction involves the addition of ozone across a double bond to form a primary ozonide, which then rearranges into a more stable secondary ozonide. researchgate.net For furan (B31954) and its derivatives, gas-phase ozonolysis proceeds through the formation of highly excited Criegee intermediates. rsc.org These intermediates can then rapidly isomerize to form products like dioxiranes and dioxolenes or dissociate to yield radicals. rsc.org The cleavage of the furan ring typically results in the formation of carbonyl compounds, such as aldehydes and carboxylic acids. researchgate.net For example, the ozonolysis of aryl-substituted furans can yield novel dihydroxy ketones, likely proceeding through an α-ketoacid intermediate. researchgate.net

Advanced Oxidative Degradation Processes (AOPs) represent a suite of techniques that utilize highly reactive species, most notably the hydroxyl radical (•OH), to degrade organic contaminants. hristov.com These processes can transform a wide array of organic compounds into simpler molecules like carbon dioxide, water, and inorganic ions. hristov.com The oxidation of organic compounds during ozonation can occur through two primary mechanisms: a direct reaction with molecular ozone, which is more common in acidic conditions, and an indirect reaction mediated by hydroxyl radicals, which predominates in alkaline environments. hristov.com The degradation of complex organic matter, such as that found in pulp and paper mill wastewater, has been shown to proceed in steps, starting with the breakdown of larger molecules into aromatic intermediates, followed by oxidative ring opening to form aliphatic carboxylic acids, and finally, mineralization. hristov.com

The specific structure of the furanone influences the reaction products and yields. For instance, in the ozonolysis of 2,5-dimethylfuran (B142691) (25DMF), identified products include formaldehyde, methyl glyoxal, and acetic acid, with yields being sensitive to the concentration of peroxy radicals in the system. researchgate.net

Photochemical and Thermal Degradation Processes

Photochemical Degradation: Halogenated organic compounds are susceptible to photochemical degradation through direct photolysis (absorption of light by the compound itself) and indirect photolysis (reaction with photochemically generated reactive species). magtech.com.cn The rate of direct photolysis is dependent on the molecule's ability to absorb light at relevant wavelengths and its quantum yield (the efficiency of the absorbed light in causing a chemical change). rsc.org Studies on halogenated estrogens have shown that direct photolysis rates increase with halogenation, as this substitution can shift the molar absorptivity spectra to higher wavelengths, increasing overlap with the solar spectrum. rsc.org The phenolate (B1203915) form of these compounds, present at environmentally relevant pH values, degrades particularly quickly. rsc.org Indirect photolysis is often mediated by excited triplet state dissolved organic matter (³DOM*), which can transfer energy to the pollutant, leading to its degradation. rsc.org

Thermal Degradation: The thermal stability of lactones and related halogenated compounds is a critical factor in their environmental persistence. Lactones can decompose due to the inherent strain of the cyclic ester bond, which tends to break to form more stable linear molecules. nih.gov However, many lactones exhibit thermal degradation only at elevated temperatures. nih.gov For example, poly(δ-valerolactone) shows a main decomposition step starting at 225 °C. researchgate.net

The thermal degradation of haloacetic acids in water has been studied to extrapolate lifetimes under environmental conditions. These studies reveal two primary thermal degradation pathways: decarboxylation for tri-substituted acids and hydrolysis for mono- and di-substituted acids. uea.ac.uk The stability of these compounds varies significantly with the type and number of halogen substituents. For example, extrapolated half-lives at 15°C show that trifluoroacetic acid (TFAA) is exceptionally stable, while tribromoacetic acid (TBAA) degrades much more rapidly. uea.ac.uk

| Compound | Abbreviation | Degradation Pathway | Extrapolated Half-Life |

|---|---|---|---|

| Trifluoroacetic Acid | TFAA | Decarboxylation | 40,000 years |

| Trichloroacetic Acid | TCAA | Decarboxylation | 46 years |

| Tribromoacetic Acid | TBAA | Decarboxylation | 103 days |

| Dichloroacetic Acid | DCAA | Hydrolysis | 68 years |

| Monochloroacetic Acid | MCAA | Hydrolysis | 15 years |

| Dibromoacetic Acid | DBAA | Hydrolysis | 12 years |

| Monobromoacetic Acid | MBAA | Hydrolysis | 2 years |

| Chlorodifluoroacetic Acid | CDFAA | Hydrolysis | 83 years |

Biotransformation and Microbial Degradation of Halogenated Lactones

Microorganisms, particularly filamentous fungi, have demonstrated the ability to transform halogenated lactones into other chemical forms. nih.gov This biotransformation often involves hydrolytic dehalogenation, a reaction where the halogen atom is replaced by a hydroxyl group. nih.govresearchgate.net Studies involving the screening of various fungal strains against bicyclic halolactones have shown that specific strains are effective catalysts for this process. nih.gov

For example, in biotransformations of bromo- and iodolactones, fungi such as Fusarium equiseti and the yeast Yarrowia lipolytica have been shown to convert these substrates into hydroxylactones with high yields. nih.gov The mechanism of this hydrolytic dehalogenation often proceeds similarly to an SN2 substitution. nih.gov The efficiency of the transformation can depend on the specific halogen atom present; bromolactones are often converted with a higher degree of conversion than the corresponding iodolactones, while chlorolactones can be more resistant to transformation by some strains. nih.govresearchgate.net In some cases, fungi can introduce a hydroxy group onto the carbon skeleton without removing the halogen atom, leading to the formation of hydroxyhalolactones. nih.gov

The degradation of halogenated aromatic compounds often involves a series of enzymatic reactions that can be categorized into upper, middle, and lower pathways, with the dehalogenation step being the most challenging part of the process. nih.gov The ultimate goal of these microbial pathways is to convert toxic halogenated compounds into common metabolites that can enter central metabolic cycles like the TCA cycle. nih.gov The genes responsible for the degradation of halogenated compounds are often found clustered on plasmids. nih.gov

| Substrate | Microorganism | Product | Conversion (%) |

|---|---|---|---|

| Bromolactone | Fusarium equiseti AM22 | Hydroxylactone | 87 |

| Yarrowia lipolytica AM71 | Hydroxylactone | 88 | |

| Iodolactone | Fusarium equiseti AM22 | Hydroxylactone | 55 |

| Yarrowia lipolytica AM71 | Hydroxylactone | 58 |

Environmental Occurrence and Advanced Analytical Detection Methodologies for Organohalogens

Organohalogen compounds can enter the environment from various sources. A significant inadvertent source is the chlorination process used in water and sewage treatment, which can lead to the formation of compounds like trihalomethanes and other chlorinated organics from reactions with natural organic matter present in the water. epa.gov The presence and concentration of these organohalogens in finished drinking water are influenced by factors such as the repeated addition of chlorine during the treatment process. epa.gov While some organohalogens are synthetic products used as pesticides or in industrial applications, many are formed as disinfection byproducts. nih.govwikipedia.org The stability and carbon-halogen bond strength contribute to the environmental persistence of many of these compounds. nih.gov

The detection and quantification of organohalogens in environmental samples present a significant analytical challenge due to their vast number, chemical diversity, and often low concentrations. nih.govchromatographyonline.com Standard analytical methods typically involve a multi-step process including extraction, cleanup, concentration, and instrumental analysis. chromatographyonline.comenv.go.jp

Sample Preparation:

Extraction: Volatile organic compounds are often isolated from water using purge and trap or headspace methods. env.go.jp For solid samples or extraction from adsorbents, Soxhlet extraction is a common and established method. env.go.jp

Cleanup: After extraction, samples require cleanup to remove interfering compounds. This is commonly achieved using column chromatography with adsorbents like silica (B1680970) gel, alumina, or Florisil. chromatographyonline.comenv.go.jp

Analytical Detection:

Gas Chromatography (GC): The current standard for the analysis of organohalogens is gas chromatography (GC), which separates the components of a complex mixture. chromatographyonline.com

Detectors: The separated compounds are then detected using highly selective and sensitive detectors. The most common are the Electron Capture Detector (ECD), which is particularly sensitive to halogenated compounds, and Mass Spectrometry (MS). chromatographyonline.com High-resolution mass spectrometry (HRMS) is often required to achieve the very low detection limits needed for toxicological relevance and to distinguish between different isomers. chromatographyonline.com The combination of multidimensional chromatography (e.g., GCxGC) with advanced mass spectrometry offers the best potential for separation and sensitive detection of a wide range of organohalogens. chromatographyonline.com

Prospective Research Directions in Dichlorinated Dihydrofuranone Chemistry

Development of Novel Stereoselective Synthetic Routes

The synthesis of highly substituted γ-lactones with precise stereochemical control remains a significant challenge in organic chemistry. nih.govacs.org For molecules like 3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one, the stereocenter at the C5 position is a critical determinant of its chemical and physical properties. Future research will focus on developing novel synthetic routes that can establish this stereocenter with high fidelity.

Current methods for lactone synthesis often rely on the intramolecular cyclization of linear precursors. nsf.gov A promising direction involves the use of chiral starting materials, such as enantiomerically pure diols derived from natural sources like D-mannitol, to guide the stereochemical outcome. scielo.br This approach pre-installs the required stereocenters, which are then carried through the synthetic sequence to yield the target lactone. scielo.br Another advanced strategy is the use of cascade reactions, where multiple bond-forming events occur in a single pot, often with high diastereoselectivity, to rapidly construct complex lactone frameworks from simple starting materials. nsf.gov

Furthermore, the development of asymmetric catalysis for the synthesis of dichlorinated lactones is a key area of interest. While methods for related structures like 3,3-dichloro-γ- and δ-lactams have seen progress through techniques like Atom Transfer Radical Cyclization (ATRC), applying these to dihydrofuranones is a logical next step. mdpi.com The goal is to devise catalytic systems that can induce enantioselectivity during the cyclization or a key bond-forming step, thus providing access to specific enantiomers of C5-substituted dichlorodihydrofuranones.

Exploration of Advanced Catalytic Methodologies for Selective Transformations

The gem-dichloro motif at the C3 position of the dihydrofuranone ring is a key functional handle for further molecular elaboration. Advanced catalytic methods are needed to selectively transform this group. Future work will likely explore transition-metal-catalyzed reactions, such as selective mono- or di-dehalogenation, which would provide access to a wider range of α-substituted and α,β-unsaturated lactones.

Moreover, these catalytic systems could enable cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the C3 position. The simplicity and efficiency of modern catalysis could make the synthesis of previously inaccessible dihydrofuranone derivatives routine. nih.gov For instance, developing catalytic protocols that are tolerant of the lactone functionality while activating the C-Cl bonds would be a significant breakthrough.

Refined Computational Modeling for Predictive Reactivity and Mechanism Elucidation

To accelerate the discovery and optimization of reactions involving dichlorinated dihydrofuranones, refined computational modeling will be indispensable. Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition state geometries, and activation energies. nih.gov This predictive power allows chemists to understand the factors governing reactivity and selectivity.

For example, computational studies can elucidate the mechanism of stereoselective syntheses, providing a rationale for the observed stereochemical outcomes. acs.org They can also be used to predict the most favorable sites for catalytic transformations and to screen potential catalysts before undertaking experimental work. By modeling the electronic structure of this compound, researchers can predict its susceptibility to nucleophilic attack, its stability under various conditions, and the energetic barriers for proposed transformations. This in-silico approach can guide experimental design, saving time and resources.

Rational Design of Structurally Modified Halogenated Dihydrofuranones for Tailored Reactivity

The principles of rational design, which have been successfully applied in fields like drug discovery and materials science, can be leveraged to create novel halogenated dihydrofuranones with specific, tailored reactivity. nih.govmdpi.commdpi.com By systematically modifying the structure of the parent compound, such as this compound, and evaluating the impact on its properties, researchers can develop a deeper understanding of structure-activity relationships.

This involves several strategies:

Varying the C5 substituent: Replacing the ethyl group with other alkyl, aryl, or functionalized chains can modulate the steric and electronic properties of the molecule, influencing its reactivity and physical characteristics. mdpi.com

Introducing functionality elsewhere on the ring: Adding substituents at the C4 position would introduce additional complexity and potential for new transformations.

Modifying the halogen atoms: Investigating the synthesis and reactivity of dibromo- or difluoro-analogs could open up new chemical space and applications.

Computational modeling can play a crucial role in this design process, predicting how structural changes will affect the molecule's properties. researchgate.net This synergy between computational prediction and experimental synthesis will enable the creation of a library of halogenated dihydrofuranones with a wide range of reactivities, optimized for specific synthetic applications. mdpi.com

Integration of Green Chemistry Principles in Synthetic and Degradation Research

Applying the principles of green chemistry to the lifecycle of dichlorinated dihydrofuranones is essential for sustainable chemical research and production. youtube.com This involves developing more environmentally benign synthetic routes and considering the ultimate fate of these compounds.

Key areas for green chemistry integration include:

Catalysis: Using catalytic reagents in place of stoichiometric ones reduces waste and improves atom economy. nih.gov Biocatalysis, using enzymes like engineered 'ene'-reductases, offers a highly selective and environmentally friendly approach to lactone synthesis and modification. rsc.org

Alternative Reaction Conditions: The use of safer solvents, solvent-free reactions (mechanochemistry), or energy-efficient techniques like microwave or visible-light mediated protocols can significantly reduce the environmental impact of synthesis. mdpi.comnih.govrsc.org

Atom Economy: Designing synthetic pathways, such as one-pot or cascade reactions, that maximize the incorporation of starting material atoms into the final product minimizes waste. nih.gov

Degradation Studies: As organohalogens can be persistent environmental pollutants, research into their degradation is crucial. Investigating biotic and abiotic degradation pathways for compounds like this compound will be important for assessing their environmental impact and developing remediation strategies if necessary.

By embedding these principles into the research process, the chemical community can ensure that the exploration of dichlorinated dihydrofuranone chemistry proceeds in a responsible and sustainable manner. youtube.com

Q & A

Basic Research Questions

Q. How can the crystal structure of 3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one be experimentally determined?

- Methodological Answer: Single-crystal X-ray diffraction is the gold standard for resolving crystal structures. For example, analogous dihydrofuran derivatives with halogen substituents (e.g., brominated or chlorinated variants) have been characterized using this technique, with data deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) . Ensure proper crystallization conditions (e.g., solvent selection, slow evaporation) to obtain high-quality crystals.

Q. What spectroscopic techniques are most effective for characterizing substituents in this compound?

- Methodological Answer: Combine ¹H and ¹³C NMR to identify substituent positions and electronic environments. IR spectroscopy can confirm lactone carbonyl stretching (~1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. For chlorinated analogs, NMR chemical shifts for Cl-substituted carbons typically appear downfield (e.g., δ 70-100 ppm in ¹³C NMR) .

Q. How can researchers optimize the purity of this compound during synthesis?

- Methodological Answer: Use column chromatography with gradients of ethyl acetate/petroleum ether for intermediate purification. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) can further enhance purity. Monitor purity via TLC and HPLC, referencing methods for structurally similar lactones .

Q. What safety protocols are critical when handling chlorinated dihydrofuranone compounds?

- Methodological Answer: Follow hazard statements (e.g., H315, H319, H335 for skin/eye irritation and respiratory risks). Use fume hoods, nitrile gloves, and safety goggles. Store in ventilated areas away from oxidizers. Reference safety data sheets (SDS) for analogous chlorinated lactones .

Q. How can computational tools predict physicochemical properties of this compound?

- Methodological Answer: Employ platforms like ACD/Labs Percepta for logP, pKa, and solubility predictions. ChemSpider and PubChem provide validated structural data (e.g., SMILES, InChIKey) for computational modeling. Validate predictions against experimental data for related compounds .

Advanced Research Questions

Q. How do electron-withdrawing chlorine substituents influence the lactone ring's reactivity in nucleophilic acyl substitution?

- Methodological Answer: Chlorine atoms increase electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Compare kinetic studies of chlorinated vs. non-chlorinated dihydrofuranones. Use DFT calculations to map electron density changes, as demonstrated for brominated analogs .

Q. What synthetic strategies enable functionalization at the 5-position of dihydrofuran-2(3H)-one derivatives?

- Methodological Answer: Alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce aryl/alkyl groups. For azide incorporation, use hypervalent iodine reagents to functionalize pentenoic acid precursors, followed by cyclization (see azidolactone syntheses) .

Q. How does stereochemistry at the 3-position affect biological activity or reactivity of dihydrofuran-2(3H)-one derivatives?

- Methodological Answer: Enantiomers may exhibit divergent biological interactions or reaction kinetics. Use chiral HPLC or enzymatic resolution to separate stereoisomers. Compare synthetic yields and reaction pathways for (R)- and (S)-configured analogs, referencing studies on hydroxy-substituted lactones .

Q. What mechanistic pathways govern dihydrofuran-2(3H)-one ring formation from substituted pentenoic acids?

- Methodological Answer: Acid-catalyzed cyclization of pent-4-enoic acids proceeds via intramolecular nucleophilic attack, forming the lactone ring. Isotopic labeling (e.g., ¹⁸O) and kinetic isotope effects (KIE) can elucidate transition states. Compare mechanisms with bromo- or azido-substituted derivatives .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer: Cross-validate using complementary techniques (e.g., X-ray for conformation, NMR for substituent assignment). For conflicting HRMS/NMR data, re-isolate the compound or employ 2D NMR (e.g., HSQC, HMBC). Reference qualitative research frameworks for systematic data reconciliation .

Notes

- For synthesis protocols, cross-reference peer-reviewed journals and crystallographic databases (e.g., CCDC).

- Validate computational predictions with experimental data for structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.